1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No.: 2097897-89-5
Cat. No.: VC6920493
Molecular Formula: C14H15FN4O2S
Molecular Weight: 322.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097897-89-5 |
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Molecular Formula | C14H15FN4O2S |
Molecular Weight | 322.36 |
IUPAC Name | (3-fluoro-4-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C14H15FN4O2S/c1-21-12-3-2-10(8-11(12)15)14(20)19-6-4-18(5-7-19)13-9-16-22-17-13/h2-3,8-9H,4-7H2,1H3 |
Standard InChI Key | OAZVESHKLWKDPS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3)F |
Introduction
Structural and Chemical Properties
The compound’s molecular formula is , with a molecular weight of 338.36 g/mol. Its structure combines a piperazine ring linked to a 1,2,5-thiadiazole moiety at position 4 and a 3-fluoro-4-methoxybenzoyl group at position 1. The fluorine atom at the meta position of the benzoyl ring and the methoxy group at the para position introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Key Structural Features:
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Piperazine Core: A six-membered ring with two nitrogen atoms at opposite positions, enabling hydrogen bonding and coordination with biological targets .
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1,2,5-Thiadiazole: A five-membered aromatic ring containing sulfur and two nitrogen atoms, contributing to π-π stacking and electron-deficient characteristics .
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3-Fluoro-4-Methoxybenzoyl Group: Enhances lipophilicity and modulates electronic density via electron-withdrawing (fluoro) and electron-donating (methoxy) substituents .
Table 1: Comparative Analysis of Structural Analogs
Synthesis and Reaction Pathways
While no explicit synthesis route for 1-(3-fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is documented, analogous compounds suggest a multi-step approach:
Step 1: Preparation of 3-Fluoro-4-methoxybenzoic Acid Chloride
The benzoyl group is activated via reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, a common precursor for acylation reactions .
Step 2: Piperazine Functionalization
The piperazine ring is selectively substituted at position 1 using the acid chloride intermediate. Anhydrous conditions and catalysts like triethylamine facilitate nucleophilic acyl substitution .
Critical Reaction Notes:
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Spectral Validation: Nuclear magnetic resonance (NMR) spectroscopy would confirm successful substitution. For instance, the ¹H NMR spectrum should show distinct signals for the piperazine protons (δ 2.5–3.5 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
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Challenges: Steric hindrance from the 3-fluoro and 4-methoxy groups may reduce reaction yields, necessitating optimized temperatures or catalysts .
Computational and ADMET Profiling
Preliminary in silico analyses predict favorable drug-likeness for this compound:
Lipinski’s Rule of Five
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Molecular weight: 338.36 (<500)
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Hydrogen bond donors: 1 (<5)
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Hydrogen bond acceptors: 6 (<10)
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LogP: ~2.1 (calculated via XLogP3) (<5)
ADMET Predictions
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Absorption: High gastrointestinal permeability due to moderate logP.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperazine ring.
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Toxicity: Low hepatotoxicity risk but potential cardiotoxicity from hERG channel inhibition .
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Target Identification: Use computational models to predict protein targets (e.g., kinases, GPCRs).
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In Vitro Screening: Prioritize assays against cancer cell lines (MCF-7, A549) and antibiotic-resistant bacteria.
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